5-(furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole
Description
5-(Furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole core substituted with a furan ring at position 5 and a 4-methoxyphenyl group at position 2. The triazole ring is a versatile scaffold in medicinal and agrochemical research due to its stability, hydrogen-bonding capacity, and ability to engage in π-π interactions . The furan moiety contributes electron-rich aromaticity, while the 4-methoxyphenyl group enhances lipophilicity and may influence biological activity through steric or electronic effects.
Propriétés
IUPAC Name |
5-(furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-17-10-6-4-9(5-7-10)12-14-13(16-15-12)11-3-2-8-18-11/h2-8H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRYUSKDCAHYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole typically involves the reaction of furan-2-carboxylic acid hydrazide with 4-methoxybenzoyl chloride in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid.
Reduction: The triazole ring can be reduced to form a corresponding amine derivative.
Substitution: The methoxyphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Bromine (Br₂) in acetic acid.
Major Products Formed:
Furan-2-carboxylic acid from oxidation.
Aminotriazole derivatives from reduction.
Brominated methoxyphenyl derivatives from substitution.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: The compound shows promise in the development of new therapeutic agents, particularly in the treatment of infections and inflammatory diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 5-(furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole exerts its effects involves the interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Structural analogs differ primarily in substituents at positions 3 and 5 of the triazole ring. Key comparisons include:
Table 1: Substituent Variations and Physical Properties
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxyphenyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups like CF₃ in 6l . This affects electronic density and reactivity.
- Heterocyclic Rings: Furan (target) vs. thiophene (6l) alters aromaticity and solubility. Thiophene’s larger atomic radius may enhance hydrophobic interactions .
- Bulky Substituents: Adamantane-based analogs () exhibit lower melting points due to reduced crystallinity from steric hindrance .
Activité Biologique
5-(Furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, antifungal, anti-inflammatory, and antiviral properties. The findings are supported by various studies and synthesized data.
- Molecular Formula : C13H10N4O2
- Molecular Weight : 246.25 g/mol
- IUPAC Name : 5-(furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study evaluated various 1,2,4-triazole derivatives for their antibacterial effects against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups exhibited higher antimicrobial activity.
| Compound | Bacteria Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| 5-(Furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole | E. coli | 10 | 15 |
| 5-(Furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole | S. aureus | 8 | 18 |
The compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with MIC values indicating potent activity compared to standard antibiotics .
Antifungal Activity
The antifungal capabilities of triazole derivatives have also been extensively studied. In vitro tests showed that 5-(furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole exhibited notable antifungal activity against common fungal strains such as Candida albicans and Aspergillus niger.
| Fungal Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Candida albicans | 12 | 14 |
| Aspergillus niger | 15 | 12 |
These results suggest that the compound can be a potential candidate for antifungal drug development .
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound has shown promise in anti-inflammatory applications. In a study involving peripheral blood mononuclear cells, it was found to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 significantly.
Case Study : A recent investigation into the anti-inflammatory effects of triazole derivatives revealed that those containing methoxy groups had enhanced activity. The study used carrageenan-induced paw edema models in rats to assess inflammation levels .
Antiviral Activity
Emerging research indicates that triazole derivatives may also possess antiviral properties. A study assessed the virucidal activity of similar compounds against influenza virus strains and found that certain triazoles could reduce viral infectivity significantly.
Virucidal Activity Data :
| Compound | Virus Strain | Reduction in Infectivity (%) |
|---|---|---|
| 5-(Furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole | H3N2 Influenza | 90% |
| 5-(Furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole | H1N1 Influenza | 85% |
This suggests a potential role for this compound in treating viral infections .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 5-(furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole, and how can reaction yields be improved?
Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted amidrazones or hydrazine derivatives with carbonyl-containing precursors. Key steps include:
- Reagent Selection : Use 4-methoxyphenylhydrazine hydrochloride and furan-2-carbaldehyde derivatives as starting materials .
- Reaction Conditions : Reflux in ethanol or methanol for 12–48 hours under nitrogen, with triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, toluene/dioxane eluent) or recrystallization from ethanol improves purity .
- Yield Optimization : Increasing reaction time (e.g., 25 hours vs. 6 hours) and stoichiometric control of trifluoroacetamidine derivatives can enhance yields up to 15–30% .
Q. Table 1: Comparative Synthesis Conditions
| Precursors | Solvent | Time (h) | Catalyst/Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Methoxyphenylhydrazine + Furan-2-carbaldehyde | Ethanol | 25 | Triethylamine | 15 | |
| 4-Amino-5-(furan-2-yl) intermediate + Chloroacetamide | Ethanol | 1 | KOH | ~20 |
Q. Q2. Which spectroscopic and analytical methods are essential for confirming the structure of this triazole derivative?
Methodological Answer:
- Elemental Analysis : Validates empirical formula (e.g., C, H, N content) .
- IR Spectroscopy : Identifies functional groups (e.g., NH stretching at 3200–3400 cm⁻¹, C=O/C=N vibrations at 1600–1700 cm⁻¹) .
- NMR :
- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between triazole and aryl groups) with R-factors < 0.04 .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in pharmacological studies (e.g., anti-inflammatory vs. antimicrobial efficacy) often arise from:
- Assay Variability : Standardize protocols (e.g., COX-2 inhibition vs. MIC assays) and control cell lines .
- Structural Confirmation : Verify compound purity via HPLC and cross-check with crystallographic data .
- Dosage-Response Curves : Use nonlinear regression models (e.g., Hill equation) to quantify EC₅₀/IC₅₀ values .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers .
Q. Q4. What is the role of substituent effects (e.g., methoxy vs. fluoro groups) on pharmacological activity?
Methodological Answer:
- Lipophilicity : Methoxy groups enhance solubility, while fluorinated analogs (e.g., 4-fluorophenyl) improve membrane permeability .
- Electron-Withdrawing Effects : Trifluoromethyl groups increase metabolic stability but may reduce target affinity .
- SAR Studies : Synthesize analogs (e.g., 3-trifluoromethyl vs. 3-methyl derivatives) and test in parallel assays .
Q. Table 2: Substituent Impact on Bioactivity
| Substituent | LogP | COX-2 IC₅₀ (µM) | Antimicrobial MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 4-Methoxyphenyl | 2.1 | 0.45 | 32 | |
| 4-Fluorophenyl | 2.8 | 0.78 | 64 |
Q. Q5. How can computational methods complement experimental studies of this compound?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to predict binding modes with COX-2 or bacterial enzymes .
- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to explain reactivity trends .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Data Analysis and Reproducibility
Q. Q6. What strategies mitigate errors in crystallographic data interpretation for triazole derivatives?
Methodological Answer:
- Data Collection : Use low-temperature (100 K) single-crystal X-ray diffraction to minimize thermal motion artifacts .
- Refinement : Apply SHELXL with restraints for disordered moieties (e.g., furan rings) .
- Validation : Cross-check with CCDC databases and report R-factor convergence (< 0.05) .
Q. Q7. How should researchers address batch-to-batch variability in synthetic yields?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
